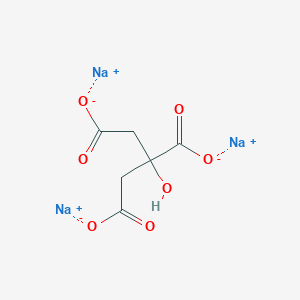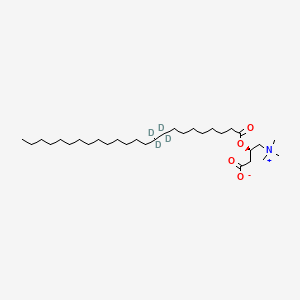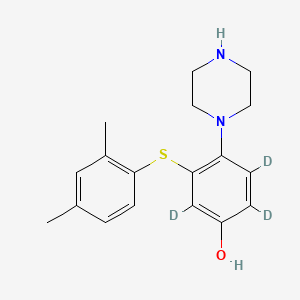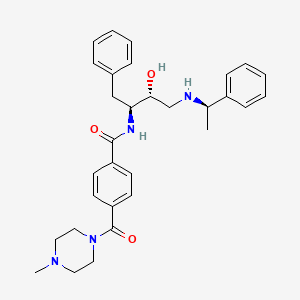
Antimalarial agent 20
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimalarial agent 20 is a compound used in the treatment and prevention of malaria, a disease caused by Plasmodium parasites transmitted through the bites of infected Anopheles mosquitoes. This compound is part of a broader class of antimalarial drugs that target various stages of the parasite’s life cycle to prevent and treat malaria infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 20 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a quinoline derivative, which is then subjected to various chemical reactions to introduce functional groups essential for antimalarial activity. Common reagents used in these reactions include quinoline-4-carbaldehyde, dihydropyrimidines, and oxadiazole derivatives .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of continuous flow reactors and advanced purification techniques to isolate the final product. Quality control measures are implemented to ensure the consistency and efficacy of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Antimalarial agent 20 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which exhibit potent antimalarial activity. These derivatives are further modified to enhance their efficacy and reduce toxicity.
Wissenschaftliche Forschungsanwendungen
Antimalarial agent 20 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of quinoline derivatives.
Biology: Investigated for its effects on the life cycle of Plasmodium parasites and its potential to inhibit parasite growth.
Medicine: Employed in clinical trials to evaluate its efficacy and safety in treating malaria.
Industry: Utilized in the development of new antimalarial drugs and formulations
Wirkmechanismus
Antimalarial agent 20 exerts its effects by targeting specific molecular pathways in the Plasmodium parasites. The compound binds to iron within the parasite, leading to the generation of free radicals that damage parasite proteins and disrupt their metabolic processes . This results in the rapid clearance of the parasites from the bloodstream and prevents the progression of the disease.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Antimalarial agent 20 include:
Chloroquine: A widely used antimalarial drug that targets the erythrocytic stage of the parasite.
Artemisinin: A potent antimalarial derived from the Chinese sweet wormwood plant.
Quinine: An alkaloid used for centuries to treat malaria.
Uniqueness
This compound is unique due to its specific mechanism of action and its ability to overcome resistance seen with other antimalarial drugs. Its structure allows for the generation of free radicals that effectively target and kill the parasites, making it a valuable addition to the arsenal of antimalarial agents .
Eigenschaften
Molekularformel |
C31H38N4O3 |
|---|---|
Molekulargewicht |
514.7 g/mol |
IUPAC-Name |
N-[(2S,3R)-3-hydroxy-1-phenyl-4-[[(1R)-1-phenylethyl]amino]butan-2-yl]-4-(4-methylpiperazine-1-carbonyl)benzamide |
InChI |
InChI=1S/C31H38N4O3/c1-23(25-11-7-4-8-12-25)32-22-29(36)28(21-24-9-5-3-6-10-24)33-30(37)26-13-15-27(16-14-26)31(38)35-19-17-34(2)18-20-35/h3-16,23,28-29,32,36H,17-22H2,1-2H3,(H,33,37)/t23-,28+,29-/m1/s1 |
InChI-Schlüssel |
NCNJHAHPOUUEQX-LDVROUIZSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)NC[C@H]([C@H](CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C)O |
Kanonische SMILES |
CC(C1=CC=CC=C1)NCC(C(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12398667.png)

![2-[5,5-dimethyl-3-[(E)-2-[4-[[4-[(2-nitrophenyl)methoxy]phenyl]methoxycarbothioyloxy]phenyl]ethenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B12398683.png)
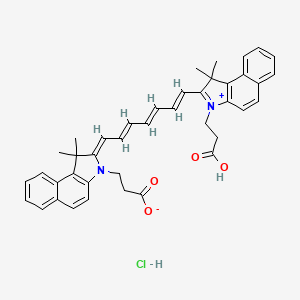
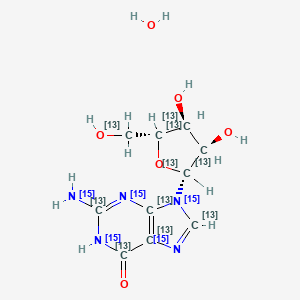
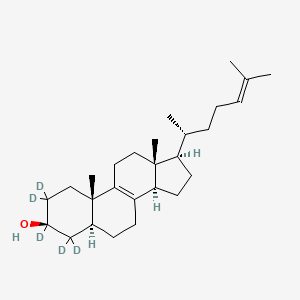
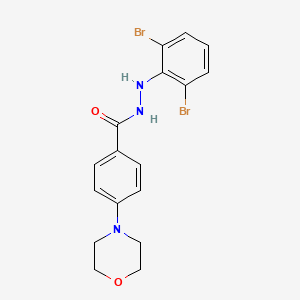

![tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate](/img/structure/B12398725.png)
![(6Z)-4-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-6-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclohexa-2,4-dien-1-one;bromide](/img/structure/B12398729.png)
